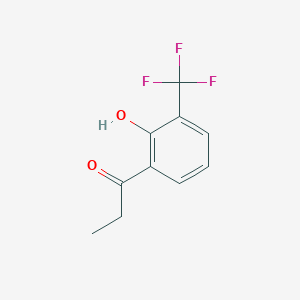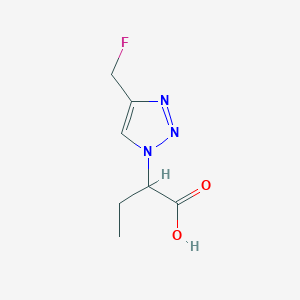![molecular formula C14H10ClFN2O6S B13345290 4-{[(2-Chloro-4-nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride CAS No. 21278-51-3](/img/structure/B13345290.png)
4-{[(2-Chloro-4-nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(2-Chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a sulfonyl fluoride group, a nitrophenoxy group, and a chloro substituent. These functional groups contribute to its reactivity and utility in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-Chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride typically involves multiple steps. One common route starts with the preparation of 2-chloro-4-nitrophenol, which is then reacted with chloroacetic acid to form 2-(2-chloro-4-nitrophenoxy)acetic acid . This intermediate is then coupled with 4-aminobenzenesulfonyl fluoride under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(2-Chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines and alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and amide groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic substitution: Formation of sulfonamide derivatives.
Reduction: Conversion of the nitro group to an amino group.
Oxidation: Formation of oxidized phenolic or amide derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-(2-Chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(2-(2-Chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with serine residues in the active sites of enzymes, leading to enzyme inhibition . This interaction can disrupt the normal function of the enzyme, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{(2-Chloro-4-nitrophenoxy)acetylamino}benzene-1-sulfonyl fluoride
- (2-Chloro-4-nitrophenoxy)acetic acid
Uniqueness
4-(2-(2-Chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride is unique due to its combination of functional groups, which confer specific reactivity and biological activity. Compared to similar compounds, it offers a distinct balance of chemical stability and reactivity, making it suitable for a wide range of applications in research and industry.
Eigenschaften
CAS-Nummer |
21278-51-3 |
|---|---|
Molekularformel |
C14H10ClFN2O6S |
Molekulargewicht |
388.8 g/mol |
IUPAC-Name |
4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H10ClFN2O6S/c15-12-7-10(18(20)21)3-6-13(12)24-8-14(19)17-9-1-4-11(5-2-9)25(16,22)23/h1-7H,8H2,(H,17,19) |
InChI-Schlüssel |
BAKXDTZSAUOJOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-(Diphenylamino)phenyl)dibenzo[f,h]pyrazino[2,3-b]quinoxaline-11,12-dicarbonitrile](/img/structure/B13345210.png)
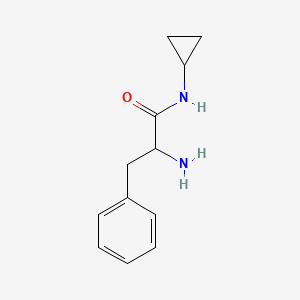
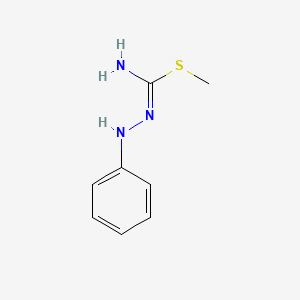
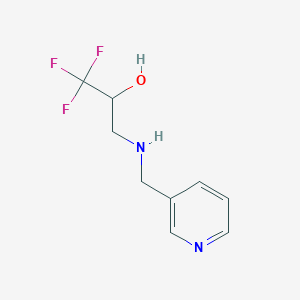
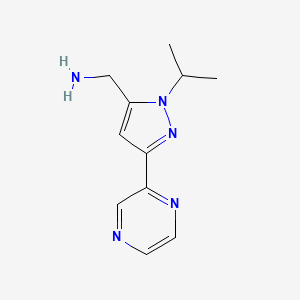
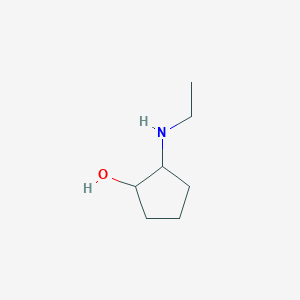
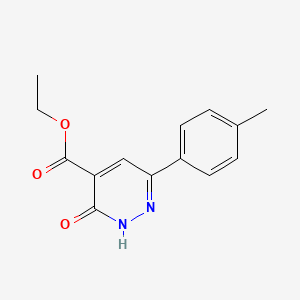
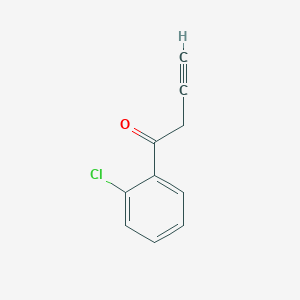
![2-(Benzo[d]isoxazol-6-yl)propan-1-amine](/img/structure/B13345255.png)
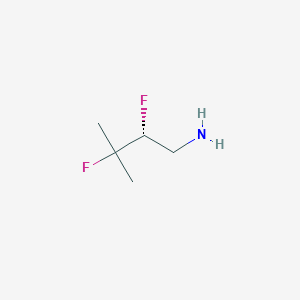
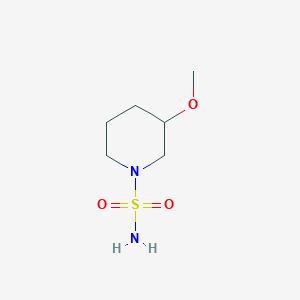
![[(2-phenyl-1H-indol-3-yl)sulfanyl]methanimidamide](/img/structure/B13345273.png)
